molecular formula C16H15F2N3O4S B128435 (R)-(+)-Pantoprazole CAS No. 142706-18-1

(R)-(+)-Pantoprazole

Cat. No. B128435
M. Wt: 383.4 g/mol
InChI Key: IQPSEEYGBUAQFF-AREMUKBSSA-N
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Description

Pantoprazole is a proton pump inhibitor used to treat erosive esophagitis, gastric acid hypersecretion, and to promote healing of tissue damage caused by gastric acid . It is a first-generation proton pump inhibitor (PPI) used for the management of gastroesophageal reflux disease (GERD), for gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs, and for the treatment of pathological hypersecretory conditions including Zollinger-Ellison (ZE) Syndrome .


Molecular Structure Analysis

The molecular structure of Pantoprazole is complex and specific. It is readily soluble in water and ethyl alcohol . The identification of Pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to sodium ion .


Physical And Chemical Properties Analysis

Pantoprazole is sodium 5- (difluoromethoxy)-2- [ (RS)- [ (3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]benzimidazol-1-ide sesquihydrate in its structure . The substance is readily soluble in water and ethyl alcohol . The identification of Pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to sodium ion .

Scientific Research Applications

Enantioselective Determination in Human Plasma

A 2017 study by Jiao et al. developed an enantioselective LC-MS/MS method for the simultaneous determination of pantoprazole enantiomers in human plasma. This method was applied to stereoselective pharmacokinetic studies in humans after intravenous administration of S-(-)-pantoprazole sodium injections, revealing that R-(+)-pantoprazole may convert to S-(-)-pantoprazole in some subjects (Jiao et al., 2017).

Pharmacological Properties and Therapeutic Use

Pantoprazole is an irreversible proton pump inhibitor (PPI) that reduces gastric acid secretion. A 2003 review by Cheer et al. discussed its effectiveness in various acid-related disorders, focusing on its pharmacological properties and therapeutic applications (Cheer et al., 2003).

Enteric Microparticles and Delivery Systems

Raffin et al. (2006) studied the physical characteristics of enteric pantoprazole-loaded microparticles prepared by spray drying. The study focused on ensuring effective encapsulation and gastro-resistance, vital for oral administration of pantoprazole (Raffin et al., 2006).

Chiral Liquid Chromatography-Tandem Mass Spectrometry in Dog Plasma

Chen et al. (2012) developed a chiral liquid chromatography-tandem mass spectrometry method for determining pantoprazole enantiomers in dog plasma. This method was applied for stereoselective pharmacokinetic studies of racemic pantoprazole, highlighting the importance of enantioselective analysis in clinical research (Chen et al., 2012).

Gastro-Resistance and Anti-Ulcer Evaluation

A study by Colomé et al. (2007) prepared pantoprazole-loaded microparticles using various polymers and evaluated their in vitro gastro-resistance and in vivo anti-ulcer effectiveness. This research contributed to the development of more effective oral pantoprazole formulations (Colomé et al., 2007).

Development of Pantoprazole-Loaded Microspheres

In 2008, Comoglu et al. prepared pantoprazole-loaded microspheres using enteric-coating polymers, aiming to stabilize pantoprazole in acidic media. Their study contributes to optimizing the delivery of pantoprazole, ensuring its therapeutic efficacy (Comoglu et al., 2008).

Safety And Hazards

Like all medications, Pantoprazole has potential side effects and hazards. Long term use of PPIs such as Pantoprazole have been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .

properties

IUPAC Name

6-(difluoromethoxy)-2-[(R)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPSEEYGBUAQFF-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Pantoprazole

CAS RN

142706-18-1
Record name Pantoprazole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142706181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PANTOPRAZOLE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UUN42B3QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
Z Xie, Y Zhang, H Xu, D Zhong - Pharmaceutical research, 2005 - Springer
… fraction of R-pantoprazole was … from R-pantoprazole. However, the CL int value for the sulfone and 6-hydroxy metabolites from S-pantoprazole was higher than that from R-pantoprazole…
Number of citations: 39 link.springer.com
H Jiao, Y Li, L Sun, H Zhang, L Yu, L Yu… - Biomedical …, 2017 - Wiley Online Library
… Xie, Yang, Zhang, and Zhong (2004) have reported that R-pantoprazole did not inverse to S-pantoprazole in humans after oral administration. Masubuchi et al. (1998) has observed the …
YK Cho, MG Choi, YT Bak, PL Rhee, SG Kim… - Digestive diseases and …, 2012 - Springer
Background S-isomer (S) pantoprazole is known to be more effective and less dependent on cytochrome 2C19 than R-isomer (R)-pantoprazole. Aim The purpose of this study was to …
Number of citations: 28 link.springer.com
VG Pai, NV Pai, HP Thacker, JK Shinde… - World Journal of …, 2006 - ncbi.nlm.nih.gov
AIM: To compare the efficacy and tolerability of S-pantoprazole (20 mg once a day) versus racemic Pantoprazole (40 mg once a day) in the treatment of gastro-esophageal reflux …
Number of citations: 50 www.ncbi.nlm.nih.gov
J Guan, F Yan, S Shi, S Wang - Electrophoresis, 2012 - Wiley Online Library
A new CE method using sulfobutylether‐beta‐cyclodextrin ( SBE ‐beta‐ CD ) as chiral additive was developed and validated for the determination of pantoprazole enantiomers. The …
J Guan, J Yang, Y Bi, S Shi, F Yan… - Journal of Separation …, 2008 - Wiley Online Library
A new and accurate HPLC method using sulfobutylether‐beta‐cyclodextrin (SBE‐beta‐CD) as chiral mobile phase additive (CMPA) was developed and validated for the determination …
S Mathews, A Reid, C Tian, Q Cai - Clinical and experimental …, 2010 - Taylor & Francis
Gastroesophageal reflux disease (GERD) is a chronic, recurrent disease that affects nearly 19 million people in the US. The mainstay of therapy for GERD is acid suppression. Proton …
Number of citations: 43 www.tandfonline.com
LM Dias - Clinical drug investigation, 2009 - Springer
Pantoprazole is a proton pump inhibitor (PPI) that binds irreversibly and specifically to the proton pump, thereby reducing gastric acid secretion. Pantoprazole has a relatively long …
Number of citations: 48 link.springer.com
S Li, H Jiang, Y Wang, Y Liu, X Shen, W Liang… - Chirality, 2016 - Wiley Online Library
… for the quantification of R-pantoprazole and S-… for R-pantoprazole and from 92.5% to 96.5% for S-pantoprazole and the IS-normalized matrix factor was 0.98 to 1.07 for R-pantoprazole …
Number of citations: 7 onlinelibrary.wiley.com
P Paré, D Armstrong, D Pericak… - Journal of clinical …, 2003 - journals.lww.com
Background Health-related quality of life (HRQoL) is impaired in untreated patients with gastroesophageal reflux disease (GERD). In the absence of an objective marker such as …
Number of citations: 27 journals.lww.com

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